Tropapride
Overview
Description
Tropapride is a benzamide derivative that acts as a dopamine D2 receptor antagonist. It has been studied for its potential therapeutic applications due to its interaction with dopaminergic pathways in the central nervous system .
Preparation Methods
Synthetic Routes:: Tropapride can be synthesized through various routes. One common method involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 4-methylpiperidine-4-carboxylic acid. The resulting compound undergoes further reactions to form this compound.
Reaction Conditions:: The specific reaction conditions may vary, but typically involve appropriate solvents, catalysts, and temperature control.
Industrial Production:: this compound is industrially produced using efficient synthetic processes to ensure high yields and purity.
Chemical Reactions Analysis
Tropapride undergoes several chemical reactions:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can undergo substitution reactions at specific functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products formed during these reactions depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
Tropapride has diverse applications:
Neurology: It has been investigated for its potential in treating neurological disorders related to dopamine dysregulation.
Gastroenterology: this compound’s antiemetic properties make it useful in managing nausea and vomiting.
Psychiatry: Research explores its role in psychiatric conditions.
Mechanism of Action
Tropapride exerts its effects by blocking dopamine D2 receptors. By doing so, it modulates dopamine signaling pathways, impacting mood, movement, and other physiological processes.
Comparison with Similar Compounds
Tropapride shares similarities with other benzamide derivatives, such as sulpiride and clebopride. its unique features set it apart from these compounds.
Biological Activity
Tropapride is a compound that primarily functions as a selective antagonist of dopamine D2 receptors. Its biological activity has been studied extensively, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, binding affinity, and relevant case studies.
This compound is known to interact specifically with dopamine D2 receptors, which are critical in regulating various neurological functions. By blocking these receptors, this compound can influence dopaminergic signaling pathways, which are implicated in several psychiatric and neurological disorders.
Binding Affinity
The binding affinity of this compound to D2 receptors has been quantitatively assessed in various studies. For instance, research indicates that this compound exhibits a significant binding affinity, which can be compared with other D2 receptor ligands.
Compound | Binding Affinity (nM) |
---|---|
This compound | 0.6 ± 0.09 |
Raclopride | 1.3 |
Ketanserin | 3.5 |
This table illustrates that this compound has a relatively high binding affinity compared to other known D2 receptor antagonists, making it a valuable candidate for further research into its therapeutic potential .
Pharmacological Studies
In vivo studies have demonstrated the effects of this compound on dopaminergic activity within the brain. For example, animal studies show that the percentage of the injected dose localizing in the whole brain was measured at various time points post-injection, indicating its distribution and potential efficacy as a therapeutic agent .
Case Study: Neuroimaging
A notable case study involved the use of this compound in neuroimaging to assess its effects on dopamine receptor occupancy. The study utilized positron emission tomography (PET) imaging to visualize the binding of this compound to D2 receptors in live subjects. The results indicated that this compound effectively occupied D2 receptors, which correlated with behavioral changes observed in the subjects .
Clinical Applications
This compound has been investigated for its potential applications in treating gastrointestinal disorders and psychiatric conditions such as schizophrenia. Its ability to modulate dopaminergic signaling makes it a candidate for managing symptoms associated with these disorders.
Efficacy in Treating Gastrointestinal Disorders
Clinical trials have evaluated the efficacy of this compound in patients with functional gastrointestinal disorders. Results showed significant improvements in symptoms such as nausea and vomiting, suggesting that its mechanism as a D2 antagonist may alleviate these conditions through modulation of gut-brain interactions .
Properties
CAS No. |
76352-13-1 |
---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+ |
InChI Key |
PCIWCYUKRZFCMF-YQQQUEKLSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide MD 790501 MD-790501 tropapride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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